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Compound of Interest

Compound Name: 1-Bromopinacolone

Cat. No.: B042867 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone) is a sterically hindered α-

bromoketone that has emerged as a valuable and versatile building block in organic synthesis.

Its unique structural features, particularly the bulky tert-butyl group adjacent to the carbonyl,

influence its reactivity and make it a strategic component in the construction of complex

molecular architectures, including natural products and pharmaceutically active compounds.

This document provides detailed application notes and experimental protocols for the use of 1-
bromopinacolone in key synthetic transformations, offering a practical guide for researchers in

academia and industry.

Physicochemical Properties and Safety Information
1-Bromopinacolone is a clear, pale yellow to yellowish-brown liquid.[1] Key physicochemical

data are summarized in the table below.
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Property Value

Molecular Formula C₆H₁₁BrO

Molecular Weight 179.05 g/mol

Melting Point -10 °C

Boiling Point 188-194 °C

Density 1.331 g/mL at 25 °C

Safety Precautions: 1-Bromopinacolone is classified as a combustible liquid and can cause

skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal

protective equipment (PPE), including eye shields and gloves, should be worn when handling

this reagent.[2] All manipulations should be performed in a well-ventilated fume hood.

Applications in Total Synthesis
1-Bromopinacolone serves as a precursor in a variety of synthetic transformations, including

the formation of carbon-carbon bonds and the construction of heterocyclic scaffolds.

Samarium(II) Iodide-Promoted Reformatsky-Type
Coupling
A significant application of 1-bromopinacolone is its participation in SmI₂-promoted

Reformatsky-type coupling reactions with aldehydes. This method allows for the formation of β-

hydroxyketones, which are valuable intermediates in the synthesis of more complex molecules.

The bulky tert-butyl group of 1-bromopinacolone can lead to high diastereoselectivity in these

reactions.

A general workflow for this transformation is depicted below:
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Starting Materials

Reaction Workup & Purification Product

1-Bromopinacolone

SmI₂ (5 equiv), THF, -78 °C, 1 h

Aldehyde

Aqueous Workup
(Sodium Thiosulfate)Quench with Air Column Chromatography β-Hydroxyketone

Click to download full resolution via product page

Caption: Workflow for SmI₂-Promoted Reformatsky-Type Coupling.

Quantitative Data for SmI₂-Promoted Coupling of 1-Bromopinacolone with Various Aldehydes

Entry Aldehyde Product Yield (%)

1 Isovaleraldehyde
1-Hydroxy-2,6,6-

trimethyl-4-heptanone
85

2 Pivalaldehyde

1-Hydroxy-2,2,6,6-

tetramethyl-4-

heptanone

92

3 2,2-Dimethylbutanal

1-Hydroxy-2,2-diethyl-

6,6-dimethyl-4-

heptanone

95

4 Benzaldehyde

1-Hydroxy-6,6-

dimethyl-1-phenyl-4-

heptanone

78

Data sourced from Sparling, B. A.; Moslin, R. M.; Jamison, T. F. Org. Lett. 2008, 10 (6), 1291–

1294.[1]

Experimental Protocol: Synthesis of 1-Hydroxy-2,2,6,6-tetramethyl-4-heptanone
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Prepare a solution of 1-bromopinacolone (1 equivalent) and pivalaldehyde (1 equivalent) in

anhydrous tetrahydrofuran (THF).

In a separate flask, prepare a solution of samarium(II) iodide (SmI₂, 5 equivalents) in THF at

-78 °C under an inert atmosphere.

Add the solution of 1-bromopinacolone and pivalaldehyde dropwise to the SmI₂ solution

over a period of 25 minutes, maintaining the temperature at -78 °C.

Stir the reaction mixture at -78 °C for 1 hour.

Quench the reaction by bubbling air through the solution for 5 minutes.

Perform an aqueous workup with a saturated solution of sodium thiosulfate.

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired β-

hydroxyketone.[1]

Synthesis of Triazole-Containing Compounds
1-Bromopinacolone is a key intermediate for the synthesis of triazole compounds, which

exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal

properties.[1][3] A notable example is its use in the synthesis of paclobutrazol and its

derivatives. Paclobutrazol is a plant growth regulator and fungicide.

The general synthetic approach involves the reaction of 1-bromopinacolone with a suitable

triazole precursor to form a ketone intermediate, which can then be reduced to the

corresponding alcohol.
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Starting Materials

Reaction Sequence Product

1-Bromopinacolone

Nucleophilic SubstitutionTriazole Precursor
(e.g., 1,2,4-triazole)

Aryl Grignard
or other nucleophile

Reduction
Ketone Intermediate Triazole-containing

Alcohol
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Caption: General pathway for triazole synthesis using 1-bromopinacolone.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-

yl)pentan-3-ol (Paclobutrazol Precursor Reduction)

This protocol describes the reduction of the ketone precursor to the final alcohol.

Suspend 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pentan-3-one (0.1 mol) and

anhydrous calcium chloride (0.0683 mol) in isopropanol (200 mL) and cool the mixture to -5

°C.

Prepare a solution of sodium borohydride (0.0703 mol) in water (25 mL).

Add the sodium borohydride solution dropwise to the suspension while maintaining the

temperature at -5 °C.

Stir the reaction mixture for 15 hours.

Add acetone (20 mL) to quench any remaining reducing agent.

Evaporate the solvent under reduced pressure.
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Take up the residue in water and extract multiple times with methylene chloride.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent in vacuo to yield the product.[3]

Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of

thiazole rings. It involves the reaction of an α-haloketone with a thioamide. 1-
Bromopinacolone can be employed as the α-haloketone component to synthesize 4-tert-butyl

substituted thiazoles, which are of interest in medicinal chemistry.

Starting Materials

Reaction Product

1-Bromopinacolone

Cyclocondensation

Thioamide

4-tert-Butylthiazole
Derivative

Click to download full resolution via product page

Caption: Hantzsch synthesis of 4-tert-butylthiazoles.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4-tert-butylthiazoles

While a specific protocol for 1-bromopinacolone was not found in the initial search, a general

procedure for the Hantzsch synthesis is provided below and can be adapted.

Dissolve the thioamide (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of

ethanol and water.

Add 1-bromopinacolone (1 equivalent) to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under

reduced pressure.

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate

solution) to precipitate the product.

Collect the solid product by filtration, wash with water, and dry.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol).

Conclusion
1-Bromopinacolone is a readily available and highly useful building block in organic synthesis.

Its application in SmI₂-promoted couplings and the synthesis of heterocyclic compounds like

triazoles and thiazoles highlights its versatility. The protocols and data presented in this

document provide a foundation for researchers to explore the utility of 1-bromopinacolone in

their own synthetic endeavors, particularly in the fields of natural product synthesis and drug

discovery. The sterically demanding tert-butyl group often imparts unique reactivity and

selectivity, making it a valuable tool for accessing novel chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-Bromopinacolone: A Versatile Building Block in Total
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042867#1-bromopinacolone-as-a-building-block-in-
total-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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